![molecular formula C15H15N3OS B2876203 1-Allyl-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea CAS No. 1206998-45-9](/img/structure/B2876203.png)
1-Allyl-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-Allyl-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea” is a complex organic molecule that contains several functional groups, including an allyl group, a urea group, and a thiazole ring fused with a dihydronaphthalene ring . These functional groups suggest that the compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a thiazole ring (a five-membered ring containing nitrogen and sulfur) fused with a dihydronaphthalene ring (a ten-membered ring with two double bonds), an allyl group (a three-carbon chain attached to the molecule via a double bond), and a urea group (a functional group consisting of a carbonyl group flanked by two amine groups) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. The allyl group might undergo reactions typical of alkenes, such as addition reactions. The urea group could participate in condensation reactions, and the thiazole ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the urea group could enhance its solubility in polar solvents. The aromatic rings could contribute to its UV-visible absorption spectrum .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
- A study highlights the formal allylation of dihydronaphthotriazoles with alkenes under rhodium(II) catalysis. This process furnishes various allyl dihydronaphthalene derivatives via rhodium(II) azavinyl carbenes with moderate to good yields and excellent chemoselectivity. This method notably features allylic C(sp2)-H activation instead of the traditional C(sp3)-H activation, suggesting a new pathway for allylation processes in organic synthesis (Zhili Liu et al., 2021).
Molecular Structure and Chemistry
- The crystal structure of (+)1-(3-allylpropyl)-(5R,8S,10R)-N,N-diethyl-N′-[6-methylergolin-8-yl]urea, also known as allyl-terguride, was determined to study the chiral recognition mechanism of ergot alkaloids. These findings contribute to understanding the separation of racemic mixtures in liquid chromatographic methods, illustrating the compound's relevance in analytical chemistry (F. Bachechi et al., 1998).
Synthesis and Antimicrobial Activity
- The synthesis of 1-(2-cyano-3-aryl-allyl)-3-aryl-urea(thiourea) derivatives from the reaction between allylamines generated from Baylis-Hillman acetates and substituted isocyanates and isothiocyanates has been described. These compounds were tested for their antibacterial activity, with some demonstrating superior activity or being equipotent to standard antibacterial agents. This research underscores the potential of these compounds in developing new antimicrobial agents (S. Nag et al., 2006).
Safety and Hazards
Zukünftige Richtungen
The study of complex organic molecules like “1-Allyl-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea” is a vibrant area of research in organic and medicinal chemistry. Future research could explore the synthesis of this compound and its derivatives, investigate their physical and chemical properties, and evaluate their biological activity .
Wirkmechanismus
Target of Action
A structurally similar compound, n-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, has been reported to disrupt the energetics ofMycobacterium tuberculosis
Mode of Action
It’s structurally similar compound, n-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, has been found to affectMycobacterium tuberculosis energetics . This suggests that the compound may interact with its targets in a way that disrupts their normal energy production processes.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 1-Allyl-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea are largely determined by its thiazole core. Thiazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecules it interacts with.
Cellular Effects
The cellular effects of this compound are not yet fully understood. Given the known biological activities of thiazole derivatives, it is likely that this compound could influence cell function in a variety of ways. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully elucidated. Thiazole derivatives are known to exert their effects at the molecular level through a variety of mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully known. Given the known biochemical properties of thiazole derivatives, it is likely that this compound could interact with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
1-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-2-9-16-14(19)18-15-17-13-11-6-4-3-5-10(11)7-8-12(13)20-15/h2-6H,1,7-9H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODXTAUGIOKMLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=NC2=C(S1)CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


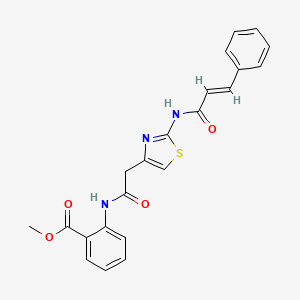

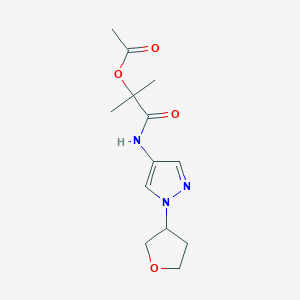
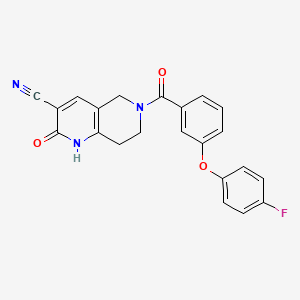

![4-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2876129.png)
![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2876131.png)
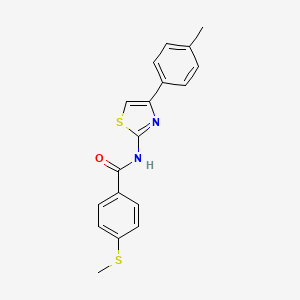
![3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2876135.png)
![N-(1-cyano-1-methylethyl)-2-[(2,6-difluorophenyl)(methyl)amino]-N-methylacetamide](/img/structure/B2876136.png)
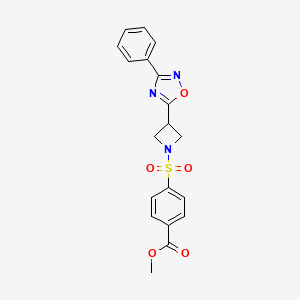

![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2876143.png)